molecular formula C20H24N2O3S B4700212 N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No. B4700212
M. Wt: 372.5 g/mol
InChI Key: PPJRMEKDDKFUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide, also known as MS-275, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. MS-275 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide inhibits HDACs by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which promotes chromatin relaxation and transcriptional activation of genes. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to selectively inhibit class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and regulating the expression of pro- and anti-apoptotic genes. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In addition to its effects on cancer cells, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been shown to modulate the immune system and reduce inflammation. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is also selective for class I HDACs, which makes it a useful tool for studying the role of HDACs in cancer and other diseases.
However, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents, which can be toxic to cells. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also has low bioavailability and a short half-life, which limits its effectiveness in vivo.

Future Directions

For the study of N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide include the development of more potent and selective HDAC inhibitors, the combination with other anticancer agents, and the evaluation of its neuroprotective potential in humans.

Scientific Research Applications

N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell proliferation and survival.
In addition to cancer, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide also protects neurons from oxidative stress and prevents neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-methyl-N-[4-(3-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-7-6-14-22(15-16)20(23)17-10-12-18(13-11-17)21(2)26(24,25)19-8-4-3-5-9-19/h3-5,8-13,16H,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRMEKDDKFUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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